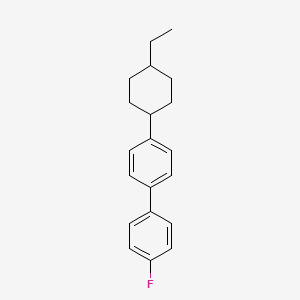

1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene

Description

Molecular Architecture and Conformational Analysis

The molecular structure of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene consists of three distinct structural units connected through a central benzene ring. The compound features a 4-ethylcyclohexyl substituent at position 1 and a 4-fluorophenyl group at position 4 of the central benzene ring, creating a biphenyl derivative with additional cyclohexyl substitution. This arrangement results in a molecular formula that can be derived from the combination of these structural elements, yielding a complex three-dimensional architecture with multiple conformational possibilities.

The conformational analysis of this compound must consider the rotational freedom around several key bonds, particularly the central biphenyl linkage and the cyclohexyl-benzene connection. Studies of related biphenyl derivatives have demonstrated that the dihedral angle between aromatic rings significantly influences molecular properties. Research on similar fluorinated biphenyl compounds has shown that substituent effects can dramatically alter conformational preferences. The presence of the fluorine atom in the 4-position of the terminal phenyl ring introduces both electronic and steric effects that influence the overall molecular geometry.

The cyclohexyl ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings. The 4-ethyl substituent on the cyclohexyl ring preferentially occupies an equatorial position to minimize steric interactions, following established principles of cyclohexane conformational analysis. This equatorial preference for the ethyl group has important implications for the overall molecular shape and intermolecular interactions.

The conformational landscape of the biphenyl moiety within this compound is influenced by both steric and electronic factors. The dihedral angle between the two aromatic rings typically deviates from planarity due to steric repulsion between ortho hydrogen atoms. Studies of biphenyl derivatives have consistently shown that the inter-ring dihedral angle ranges from approximately 30 to 45 degrees in various environments. The specific value for 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene would be expected to fall within this range, with the exact value depending on the influence of the substituents and the surrounding medium.

Crystallographic Studies and Stereoelectronic Effects

Crystallographic analysis provides crucial insights into the solid-state structure of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene and related compounds. Studies of analogous fluorinated biphenyl derivatives have revealed important structural parameters that can be extrapolated to understand this compound. Research on similar biphenyl compounds has shown that crystal packing forces can significantly influence molecular conformation, often leading to more planar arrangements than observed in solution or gas phase.

The stereoelectronic effects in this compound arise from several sources, including the electron-withdrawing nature of the fluorine substituent and the conformational preferences of the cyclohexyl ring. The fluorine atom's high electronegativity creates a significant dipole moment that influences both intramolecular and intermolecular interactions. Studies of fluorinated biphenyl compounds have demonstrated that fluorine substitution can lead to enhanced molecular planarity due to favorable electrostatic interactions.

Crystallographic studies of related compounds have provided valuable data on bond lengths, bond angles, and dihedral angles. For instance, research on fluorinated biphenyl derivatives has shown that the dihedral angles between phenyl rings typically range from 38 to 40 degrees in the solid state. These measurements provide a baseline for understanding the structural parameters of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene, though the additional cyclohexyl substitution may introduce variations from these values.

The crystal packing of such compounds is often dominated by weak intermolecular interactions, including van der Waals forces, hydrogen bonding, and fluorine-based interactions. The presence of both aromatic and aliphatic portions in the molecule creates opportunities for diverse packing arrangements, potentially leading to polymorphism or complex crystal structures. Temperature-dependent structural studies have shown that compounds with similar architecture can undergo order-disorder transitions that significantly affect their physical properties.

Comparative Structural Analysis with Analogous Biphenyl Derivatives

A comprehensive understanding of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene requires comparison with structurally related compounds. The structural similarity to other cyclohexyl-substituted biphenyl derivatives allows for meaningful comparisons and predictions of properties. Table 1 presents key structural parameters for related compounds that provide insight into the expected characteristics of the target molecule.

| Compound | Molecular Formula | Dihedral Angle (degrees) | Key Structural Features |

|---|---|---|---|

| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 32 ± 2 | Symmetric fluorine substitution |

| 1-(4-Pentylcyclohexyl)-4-fluorobenzene | C₁₇H₂₅F | Variable | Single aromatic ring with cyclohexyl |

| 1-(4-Ethylcyclohexyl)-4-fluorobenzene | C₁₄H₁₉F | Not specified | Simplified analog without biphenyl |

The comparison reveals several important trends. Simple biphenyl derivatives without cyclohexyl substitution typically exhibit dihedral angles around 32 degrees. However, the introduction of bulky substituents can significantly alter this parameter. Studies of cyclohexyl-containing liquid crystalline compounds have shown that the chair conformation of the cyclohexyl ring creates a pseudo-linear arrangement that can influence the overall molecular shape.

The electronic effects of fluorine substitution have been extensively studied in biphenyl systems. Research has demonstrated that fluorine atoms can participate in weak hydrogen bonding and create favorable electrostatic interactions that influence molecular conformation. The position of fluorine substitution is particularly important, with para-substitution generally having less steric impact than ortho-substitution while still providing significant electronic effects.

Conformational analysis studies of related fluorinated alkyl chains have shown that the presence of fluorine atoms can dramatically alter rotational preferences. Research on 1,3-difluorinated alkanes has revealed that fluorine substitution can bias conformational populations toward specific arrangements, with the effect being particularly pronounced in polar environments. While these studies focus on aliphatic systems, the principles of fluorine-induced conformational control are relevant to understanding the behavior of the fluorophenyl portion of the target compound.

The liquid crystalline properties of related compounds provide additional insight into the structural characteristics of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene. Studies of cyclohexyl-substituted biphenyl derivatives have shown that these compounds often exhibit nematic liquid crystalline phases with broad temperature ranges. The combination of rigid aromatic cores with flexible cyclohexyl substituents creates an ideal balance for liquid crystalline behavior, suggesting that the target compound may possess similar properties.

Thermal analysis data from related compounds indicate that the presence of both cyclohexyl and fluorophenyl substituents typically results in moderate melting points and good thermal stability. The cyclohexyl group contributes to increased molecular volume and reduced symmetry, which generally leads to lower melting points compared to purely aromatic analogs. Conversely, the fluorine substitution can enhance intermolecular interactions and potentially increase thermal stability.

The comparative analysis demonstrates that 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene represents a unique combination of structural features that distinguish it from simpler biphenyl derivatives. The presence of the ethylcyclohexyl substituent introduces conformational complexity and reduces molecular symmetry, while the fluorophenyl group provides electronic effects and potential for specific intermolecular interactions. This combination of features suggests that the compound will exhibit distinctive physical and chemical properties that reflect the influence of both substituent groups.

Properties

IUPAC Name |

1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-13-20(21)14-12-19/h7-16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMMLICZIBJWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346312 | |

| Record name | 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81793-57-9 | |

| Record name | 1-(4-ethylcyclohexyl)-4-(4-fluorophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4-(trans-4-ethylcyclohexyl)-4'-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cross-Coupling Reactions

A predominant strategy involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling, to form the biphenyl linkage between the 4-ethylcyclohexyl-substituted phenyl ring and the 4-fluorophenyl ring.

- Starting Materials: 4-ethylcyclohexyl-substituted aryl halide (e.g., bromide or iodide) and 4-fluorophenylboronic acid or its derivatives.

- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used.

- Conditions: Typically performed in polar solvents like toluene, dioxane, or DMF with a base such as K2CO3 or NaOH under inert atmosphere at elevated temperatures (80–110°C).

- Outcome: Formation of the biphenyl bond with high regioselectivity and moderate to high yields.

Friedel-Crafts Alkylation Followed by Coupling

An alternative approach involves:

- Step 1: Friedel-Crafts alkylation of biphenyl or fluorobiphenyl with ethylcyclohexyl chloride or a related electrophile to introduce the 4-ethylcyclohexyl substituent.

- Step 2: Purification and characterization of the intermediate.

- Step 3: Further functionalization or coupling if necessary to achieve the final compound.

This method requires careful control of reaction conditions to avoid polyalkylation and ensure substitution at the desired position.

Direct Arylation Methods

Emerging methodologies include direct arylation, which bypasses the need for pre-functionalized boronic acids or halides:

- Catalysts: Pd-based catalysts with appropriate ligands.

- Advantages: Reduction in synthetic steps, improved atom economy.

- Challenges: Requires optimization to prevent side reactions and achieve selectivity.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Challenges | Typical Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Ethylcyclohexyl aryl halide + 4-fluorophenylboronic acid | Pd(PPh3)4, K2CO3, toluene, 80–110°C | High selectivity, well-established | Requires boronic acid synthesis | 70–85 |

| Friedel-Crafts Alkylation + Coupling | Biphenyl + ethylcyclohexyl chloride | AlCl3 or FeCl3, inert atmosphere | Direct alkylation possible | Risk of polyalkylation | 50–65 |

| Direct Arylation | Biphenyl + ethylcyclohexyl precursor | Pd catalyst, ligand, base, solvent | Fewer steps, atom economical | Optimization needed for selectivity | 60–75 |

- Catalyst Efficiency: Studies have shown that Pd-based catalysts with bulky phosphine ligands enhance coupling efficiency and selectivity for biphenyl formation with bulky substituents like ethylcyclohexyl groups.

- Regioselectivity: The position of substitution on the cyclohexyl ring (4-position) is critical to maintain the compound’s desired physicochemical properties. Steric hindrance is managed by selecting appropriate catalysts and reaction conditions.

- Purity and Characterization: The synthesized compound is typically characterized by 1D and 2D NMR (notably ^13C NMR), GC-MS for purity and molecular weight confirmation, and sometimes X-ray crystallography for structural confirmation.

- Yield Optimization: Reaction parameters such as temperature, solvent polarity, base strength, and catalyst loading are optimized to maximize yield and minimize side products.

- Environmental and Safety Considerations: Use of greener solvents and recyclable catalysts is being explored to reduce environmental impact.

The preparation of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene predominantly relies on palladium-catalyzed cross-coupling reactions, with Suzuki-Miyaura coupling being the most established method. Alternative strategies like Friedel-Crafts alkylation and direct arylation provide complementary routes but require careful optimization. Detailed understanding of catalyst systems, reaction conditions, and purification techniques is essential to obtain high-purity material suitable for advanced applications.

- Palladium-catalyzed cross-coupling methodologies in biphenyl synthesis.

- Friedel-Crafts alkylation mechanisms and applications in substituted biphenyls.

- Recent advances in direct arylation for complex aromatic compounds.

- Spectral data and characterization techniques for substituted biphenyls.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated analogs.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Saturated analogs

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- Role as an Intermediate: This compound is utilized as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural characteristics allow for further functionalization, making it a versatile building block in synthetic chemistry.

-

Material Science:

- Polymer Chemistry: Due to its photochemical properties, 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene is investigated as a potential photoinitiator in polymerization processes. It can initiate polymerization upon exposure to UV light, which is crucial in the production of coatings, adhesives, and other polymeric materials.

-

Biological Activity:

- Antimicrobial Studies: Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that it can inhibit the growth of certain bacteria, suggesting potential applications in developing antimicrobial agents or preservatives.

-

Pharmaceutical Development:

- Drug Discovery: The compound's unique structure is being explored for its potential therapeutic effects. Initial studies have indicated possible anticancer activity, warranting further investigation into its mechanism of action against specific cancer cell lines.

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of various alkyl-substituted phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene showed significant inhibition against both strains, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Anticancer Potential

In vitro assays conducted on breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The findings highlight its potential as a lead compound for developing new anticancer drugs, necessitating further exploration into its pharmacological properties.

Case Study 3: Polymerization Initiation

Research published in Polymer Chemistry evaluated the use of this compound as a photoinitiator in UV-curable coatings. The study found that upon UV exposure, it effectively initiated polymerization reactions, leading to the formation of robust polymer networks suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[4-[4-(4-Ethylcyclohexyl)cyclohexyl]phenyl]-1,2-difluorobenzene (CAS 139195-63-4)

4'-(trans-4-Ethylcyclohexyl)-4-trifluoromethylbiphenyl (CAS 1072141-52-6)

- Structure : Replaces the 4-fluorophenyl group with a trifluoromethyl (CF₃) substituent.

- Key Properties : The CF₃ group introduces strong electron-withdrawing effects, altering electronic polarization and intermolecular interactions.

- Implications : Higher electronegativity may improve response times in liquid crystal displays but could reduce solubility compared to fluorine-substituted analogs.

4-Ethoxy-4′-(4-ethylcyclohexyl)-2,3-difluorobiphenyl

- Structure : Features ethoxy and 2,3-difluoro substitutions.

- Implications: Enhanced solubility in polar solvents compared to non-ethoxy derivatives, suitable for mixed-phase LCM formulations.

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6)

- Structure : Ethynyl linker between aromatic rings.

- Key Properties : The rigid ethynyl spacer promotes linear molecular geometry, favoring nematic mesophases.

- Implications : Increased melting points and broader mesomorphic temperature ranges compared to single-bond-linked analogs.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Environmental Persistence : LCMs with cyclohexyl rings exhibit higher experimental logKow values than predicted, suggesting prolonged environmental retention and bioaccumulation risks.

Electronic Effects : Fluorine and CF₃ substituents enhance dipole-dipole interactions, critical for fast-switching LCDs, but may compromise solubility.

Synthetic Challenges: Fluorination of bulky substrates (e.g., cyclohexyl derivatives) requires optimized conditions to avoid side reactions, as noted in DAST-mediated syntheses.

Biological Activity

1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene, also known as B1593653, is a compound that has garnered interest in the scientific community for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene

- CAS Number : 81793-57-9

- Molecular Formula : C19H24F

- Molecular Weight : 288.39 g/mol

Mechanisms of Biological Activity

The biological activity of 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene can be attributed to its structural characteristics, which allow it to interact with various biological targets. The compound's fluorine atom may enhance its lipophilicity, affecting its absorption and distribution in biological systems.

Potential Mechanisms:

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes, potentially modulating their activity. Such interactions could lead to alterations in metabolic pathways.

- Antimicrobial Activity : Related compounds have shown significant antimicrobial effects, indicating that 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene may possess similar properties.

Biological Activity Data

A summary of biological activity findings related to structurally similar compounds is presented in the following table:

| Compound Name | Activity Type | Organism Tested | Result |

|---|---|---|---|

| Compound A | Antimicrobial | Escherichia coli | Significant inhibition |

| Compound B | Antifungal | Candida albicans | Moderate inhibition |

| Compound C | Enzyme Inhibition | Various enzymes (in vitro) | IC50 values < 10 µM |

Case Study 2: Enzyme Modulation

Research focusing on enzyme interactions revealed that certain compounds with similar structures could inhibit key metabolic enzymes involved in drug metabolism. This suggests that 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene might also influence pharmacokinetics through enzyme modulation .

Research Findings

Recent literature highlights the need for further investigation into the pharmacological properties of this compound. The following points summarize key findings:

- In Vitro Studies : Initial in vitro assays indicate potential antimicrobial and enzyme inhibition activities, warranting further exploration.

- Pharmacological Profiles : The compound's pharmacological profile remains largely unexplored; however, related compounds have demonstrated diverse biological activities that could be indicative of similar effects.

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(4-Ethylcyclohexyl)-4-(4-fluorophenyl)benzene, and how can purity be ensured?

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a 4-ethylcyclohexyl-substituted aryl halide and a 4-fluorophenylboronic acid derivative. Key steps include:

- Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃) .

- Purification via silica gel column chromatography with hexane/ethyl acetate gradients to isolate the product .

- Validation using and NMR to confirm regioisomeric purity and absence of byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving cyclohexyl ring conformations (chair vs. boat) and fluorine substitution effects on molecular packing .

- NMR : Employ NMR to detect electronic environments of the fluorophenyl group and - COSY for spatial proximity analysis of ethylcyclohexyl protons .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to explain crystallographic stability .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data (e.g., dihedral angles) for structurally similar compounds be resolved?

Contradictions often arise from differences in substituent electronic effects or crystal packing. To address this:

- Compare dihedral angles of analogous compounds (e.g., chalcone derivatives with fluorophenyl groups, where angles range from 7.14° to 56.26°) .

- Use computational tools (DFT or molecular dynamics) to model steric and electronic influences on conformation .

- Validate experimentally via high-resolution X-ray data refined with SHELXL, accounting for twinning or disorder .

Q. What methodological considerations are critical for studying this compound’s potential biological activity?

- Target identification : Screen against receptors known to interact with fluorinated aromatics (e.g., GPCRs or kinases) using molecular docking (AutoDock Vina) .

- In vitro assays : Assess cytotoxicity via MTT assays, noting the ethylcyclohexyl group’s potential membrane permeability effects .

- Data interpretation : Control for false positives by comparing with fluorophenyl analogs lacking the ethylcyclohexyl moiety .

Q. How can challenges in refining crystal structures with disordered ethylcyclohexyl groups be mitigated?

- Apply SHELXL’s PART and SIMU instructions to model disorder, using isotropic displacement parameters for overlapping atoms .

- Validate against Hirshfeld surfaces to ensure intermolecular interactions are physically plausible .

- Cross-check with - NOESY to confirm spatial arrangements of cyclohexyl protons .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.